Dihydroabikoviromycin

Polyketide synthase inhibition Fungal melanin biosynthesis PKS1 inhibitor

Abikoviromycin's rapid polymerization even at -50°C limits its experimental utility. Dihydroabikoviromycin (CAS 38704-36-8) is the stable precursor enabling reproducible PKS inhibition studies. • PKS inhibitor (IC50=150 µM) for dose-response assays (7.5-fold dynamic range vs. abikoviromycin). • Validated substrate for dihydroabikoviromycin dehydrogenase (pH 7) - model for prodrug activation. • Reference genotoxin: Ames TA100+, SOS-chromotest+, CHO SCE+. • Research-use only; ships with CoA; store at -20°C.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 38704-36-8
Cat. No. B1237487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroabikoviromycin
CAS38704-36-8
Synonymsdihydroabikoviromycin
SF-973C
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC=C1C=CC2C13C(O3)CCN2
InChIInChI=1S/C10H13NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,8-9,11H,5-6H2,1H3/b7-2-
InChIKeyXFDNFSFFQFVZGJ-UQCOIBPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroabikoviromycin Procurement Guide


Dihydroabikoviromycin (SF-973C), a secondary metabolite produced by Streptomyces species, is an epoxypiperidine-class natural product with a molecular formula of C10H13NO and molecular weight of 163.22 g/mol [1]. This compound functions as a polyketide synthase (PKS) inhibitor with demonstrated activity against fungal melanin biosynthesis and exhibits genotoxic properties [2]. Dihydroabikoviromycin serves as the biosynthetic precursor to the more potent but chemically unstable abikoviromycin, positioning it as a critical tool compound for studying PKS-dependent pathways and enzyme activation cascades [3].

Dihydroabikoviromycin vs. Abikoviromycin


Direct substitution of dihydroabikoviromycin with abikoviromycin is not scientifically valid due to three critical factors. First, abikoviromycin exhibits marked chemical instability and polymerizes promptly upon isolation, even when stored at -50°C, limiting its utility in experimental settings requiring stable handling [1]. Second, the two compounds demonstrate distinct pharmacological profiles: abikoviromycin is the active PKS inhibitor (IC50 = 20 µM) while dihydroabikoviromycin shows approximately 7.5-fold lower potency in the same assay (IC50 = 150 µM), enabling dose-dependent investigation of PKS inhibition gradients [2]. Third, the compounds differ fundamentally in their genotoxic signatures and bacterial selectivity profiles, as established by differential repair-deficient strain assays [3].

Dihydroabikoviromycin Comparative Evidence


PKS1 Inhibitory Potency Comparison

In a direct head-to-head comparison using PKS1 enzyme purified from Colletotrichum lagenarium, dihydroabikoviromycin inhibited PKS1 activity with an IC50 value of 150 µM, while its oxidized analog abikoviromycin exhibited significantly greater potency with an IC50 of 20 µM [1]. Both compounds were evaluated under identical assay conditions using cell-free PKS1 enzyme preparations.

Polyketide synthase inhibition Fungal melanin biosynthesis PKS1 inhibitor Colletotrichum lagenarium

Selective Genotoxicity in Repair-Deficient E. coli

Dihydroabikoviromycin demonstrates selective activity toward DNA repair-deficient Escherichia coli strains [1]. The compound exhibits greater toxicity in repair-deficient mutants compared to wild-type strains, establishing a differential sensitivity profile not documented for abikoviromycin or other structural analogs in the same study [2].

Genotoxicity DNA damage Repair-deficient bacterial strains Selective toxicity

Enzymatic Prodrug Activation

Dihydroabikoviromycin (SF-973C) is enzymatically converted to bioactive abikoviromycin (SF-973A) by the enzyme dihydroabikoviromycin dehydrogenase (SF-973B) purified from Streptomyces olivaceus [1]. This conversion transforms an inactive precursor into a potent bioactive molecule, establishing a well-characterized prodrug activation cascade. The enzyme SF-973B exhibits optimal activity at approximately pH 7 and demonstrates specific oxidoreductase activity toward dihydroabikoviromycin [2].

Prodrug activation Enzymatic conversion Dihydroabikoviromycin dehydrogenase Biotransformation

Chemical Stability Advantage

Abikoviromycin is characterized as highly unstable and polymerizes promptly on isolation, even when stored at -50°C, requiring handling in dilute solutions or as salt forms for any experimental utility [1]. In contrast, dihydroabikoviromycin can be isolated, purified, and stored as a stable solid without requiring extreme temperature conditions or specialized formulation buffers [2].

Chemical stability Storage conditions Handling compatibility Natural product stability

Multi-Assay Genotoxicity Profile

Dihydroabikoviromycin demonstrates a defined genotoxicity profile across multiple assay systems. In the Ames test with Salmonella typhimurium TA100, dose-dependent reversion from His− to His+ was observed, while the frameshift tester strain TA98 showed no response [1]. The compound induced the sfiA gene as indicated by β-galactosidase induction in an SOS-chromotest with E. coli PQ37 strain [2]. A dose-related increase in sister chromatid exchanges (SCEs) was observed in CHO cells [3].

Genotoxicity assessment Sister chromatid exchange Ames test SOS chromotest

Dihydroabikoviromycin Research Applications


PKS Inhibitor Mechanistic Studies

Dihydroabikoviromycin serves as a lower-potency PKS inhibitor (IC50 = 150 µM) suitable for dose-response studies requiring graded PKS1 inhibition without complete pathway blockade. Its 7.5-fold potency differential relative to abikoviromycin (IC50 = 20 µM) provides a useful dynamic range for structure-activity relationship (SAR) investigations of the epoxypiperidine pharmacophore [1].

Prodrug Activation Research

The well-characterized enzymatic conversion of dihydroabikoviromycin to abikoviromycin by dihydroabikoviromycin dehydrogenase (SF-973B) at pH 7 makes this compound an excellent model system for studying prodrug activation cascades, oxidoreductase mechanisms, and biotransformation pathway elucidation [1].

DNA Damage and Repair Studies

Dihydroabikoviromycin's selective activity toward DNA repair-deficient E. coli, combined with its validated genotoxicity profile in Ames test (TA100 positive, TA98 negative), SOS-chromotest (sfiA induction), and CHO cell SCE assays, establishes it as a reference genotoxin for DNA damage mechanism studies [1].

Fungal Melanin Biosynthesis Research

As a validated inhibitor of PKS1 involved in melanin biosynthesis by Colletotrichum lagenarium, dihydroabikoviromycin enables investigation of appressorium melanization pathways critical for fungal pathogenesis. Its PKS1 inhibitory activity supports studies of melanin-dependent virulence mechanisms in plant pathogenic fungi [1].

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